molecular formula C10HF19O2<br>C9F19COOH B1679601 Perfluorodecanoic acid CAS No. 335-76-2

Perfluorodecanoic acid

Cat. No.: B1679601
CAS No.: 335-76-2
M. Wt: 514.08 g/mol
InChI Key: PCIUEQPBYFRTEM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Perfluorodecanoic acid (PFDA) primarily targets two key enzymes in the liver: cytochrome P450 enzymes Cyp2B10 and 4A14 . These enzymes play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids. PFDA also activates the peroxisome proliferator-activated receptor alpha (PPARα) , a key regulator of lipid metabolism.

Mode of Action

PFDA interacts with its targets by increasing the expression of the cytochrome P450 enzymes and activating PPARα . This interaction leads to changes in lipid metabolism.

Biochemical Pathways

PFDA affects the peroxisomal β-oxidation pathway , a crucial metabolic process for energy production from fatty acids . By inhibiting this pathway, PFDA disrupts normal energy production and is associated with DNA damage .

Pharmacokinetics

In experimental animals, the half-life of PFDA is hours to days, but in humans, it is estimated to be years . This suggests that PFDA is highly persistent in the human body, leading to potential bioaccumulation. PFDA is well absorbed following oral exposure , indicating high bioavailability.

Result of Action

The action of PFDA leads to a range of molecular and cellular effects. It has been shown to cause DNA damage and can promote tumor growth . A study also indicated that PFDA could influence the contents and activity of biomolecules such as GSH, MDA, SOD, CAT, and GPx . Moreover, PFDA has been found to induce immune dysfunction .

Action Environment

It has been used in various consumer products and industrial applications due to its resistance to heat, oil, stains, grease, and water . Exposure to PFDA can occur via inhalation of indoor or outdoor air, ingestion of drinking water and food, and dermal contact with PFDA-containing products . Environmental factors such as the presence of PFDA in soil and water can influence its action, efficacy, and stability .

Safety and Hazards

Perfluorodecanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of causing cancer and may damage the unborn child. It is also suspected of damaging fertility and may cause harm to breast-fed children . It is a poison by ingestion and intraperitoneal routes .

Future Directions

There is a critical need to develop economical and straightforward PFAS sensing technologies with broad applicability . More information is available on long-chain per- and polyfluoroalkyl substances than for replacement and emerging ones. A large-scale research effort by the US Environmental Protection Agency and other federal agencies is underway for a better understanding of per- and polyfluoroalkyl substances exposures .

Biochemical Analysis

Biochemical Properties

Perfluorodecanoic acid has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14 in mouse liver . It also activates the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .

Cellular Effects

This compound can influence the contents and activity of biomolecules such as GSH, MDA, SOD, CAT, and GPx . It can promote tumor growth and has a relatively high toxicity .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism .

Temporal Effects in Laboratory Settings

This compound is a fluorosurfactant with unique hydrophobicity and oleophobicity . It is well resistant to heat, oil, stains, grease, and water

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the sources, it is known that this compound has a relatively high toxicity and can promote tumor growth .

Metabolic Pathways

This compound has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14 in mouse liver . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics.

Transport and Distribution

This compound can be taken up by plants via contaminated water or soil, leading to exposure and accumulation of this compound in humans and other organisms .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoic acid
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InChI

InChI=1S/C10HF19O2/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h(H,30,31)
Source PubChem
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InChI Key

PCIUEQPBYFRTEM-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
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Molecular Formula

C10HF19O2, C9F19COOH
Record name PERFLUORODECANOIC ACID
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DSSTOX Substance ID

DTXSID3031860
Record name Perfluorodecanoic acid
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Molecular Weight

514.08 g/mol
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Physical Description

Perfluorodecanoic acid is a liquid. (NTP, 1992), Liquid; [CAMEO] White powder; [Sigma-Aldrich MSDS]
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Boiling Point

424 °F at 740 mmHg (NTP, 1992)
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Density

1.707 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

-0.99 ± 0.01 [log Psd at 298.15 K (Pa)]
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CAS No.

335-76-2
Record name PERFLUORODECANOIC ACID
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Record name Perfluorodecanoic acid
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Melting Point

171 to 174 °F (NTP, 1992)
Record name PERFLUORODECANOIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorodecanoic acid
Reactant of Route 2
Perfluorodecanoic acid
Reactant of Route 3
Perfluorodecanoic acid
Reactant of Route 4
Perfluorodecanoic acid
Reactant of Route 5
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Reactant of Route 6
Perfluorodecanoic acid

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